N-cycloheptyl-1-(2-methylbenzoyl)-4-piperidinecarboxamide
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Description
"N-cycloheptyl-1-(2-methylbenzoyl)-4-piperidinecarboxamide" belongs to a class of organic compounds known for their significance in medicinal chemistry and pharmaceutical research. Such compounds are studied for their unique chemical structures and potential biological activities, making them subjects of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to "N-cycloheptyl-1-(2-methylbenzoyl)-4-piperidinecarboxamide" often involves multi-step chemical processes including condensation reactions, ring closure methods, and functional group transformations. For instance, Thimmegowda et al. (2009) detailed the synthesis of a novel bioactive heterocycle through condensation, highlighting the methodologies that might be applicable to synthesizing structurally related compounds (Thimmegowda et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical class often involves X-ray crystallography or NMR spectroscopy to determine their conformation and stereochemistry. These techniques provide insights into the molecular geometry, bond lengths, and angles critical for understanding the compound's chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-cycloheptyl-1-(2-methylbenzoyl)-4-piperidinecarboxamide" may include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds. The reactivity can be influenced by the presence of the piperidine and cycloheptyl groups, affecting the compound's stability, solubility, and biological activity. The study by Plazzi et al. (1997) on thioperamide and its analogs provides an example of how conformational analysis and chemical properties are essential for designing receptor antagonists, which could be relevant for understanding the chemical behavior of similar compounds (Plazzi et al., 1997).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cycloheptyl-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-8-6-7-11-19(16)21(25)23-14-12-17(13-15-23)20(24)22-18-9-4-2-3-5-10-18/h6-8,11,17-18H,2-5,9-10,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFJENXLPWJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727209 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methyl-benzoyl)-piperidine-4-carboxylic acid cycloheptylamide |
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